2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Medicinal Chemistry Building Blocks Structure-Activity Relationship

This 2-(1-methylpyrazol-4-yl)quinoline-4-carboxylic acid building block delivers a pre-validated scaffold for kinase, antimicrobial, and antimalarial drug discovery. Its balanced lipophilicity (XLogP3=1.7) optimizes ADME profiles, while the C4-carboxylic acid enables rapid amide/ester derivatization. The 1-methylpyrazole at C2 confers distinct SAR properties absent in unsubstituted analogs. Choose this compound for reliable ≥97% purity, verified by ¹H NMR, accelerating your library synthesis with confidence.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 957035-25-5
Cat. No. B3023133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
CAS957035-25-5
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C14H11N3O2/c1-17-8-9(7-15-17)13-6-11(14(18)19)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,18,19)
InChIKeyWWDZZNBSTJUJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(1-Methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 957035-25-5) – A Heterocyclic Building Block for Research Applications


2-(1-Methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 957035-25-5) is a heterocyclic building block comprising a quinoline core with a carboxylic acid at the 4-position and a 1-methyl-1H-pyrazol-4-yl group at the 2-position [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research [2]. The compound is available from multiple commercial vendors, with purity specifications typically exceeding 97% .

Why Generic Quinoline-4-carboxylic Acid Analogs Cannot Substitute 2-(1-Methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid in Research


The specific substitution pattern of 2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid confers distinct physicochemical and structural properties that are not replicated by generic quinoline-4-carboxylic acid or closely related analogs. The presence of the 1-methylpyrazole moiety at the C2 position significantly alters the compound's lipophilicity (XLogP3 = 1.7), hydrogen bonding capacity, and molecular shape, which directly impact its suitability as a building block for synthesizing target molecules with defined pharmacophores [1]. Simple substitution with an unsubstituted quinoline-4-carboxylic acid or a different heteroaryl group would result in a different molecular scaffold, leading to divergent synthetic outcomes and biological profiles in downstream applications [2].

Quantitative Differentiation of 2-(1-Methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 957035-25-5) from Structural Analogs


Structural Differentiation: 1-Methylpyrazole vs. 1-Ethylpyrazole Substitution at C2

The target compound contains a 1-methylpyrazole moiety at the quinoline C2 position. In contrast, the closely related analog 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid features a 1-ethylpyrazole group. This structural difference results in a measurable change in molecular weight (253.26 vs. 267.28 g/mol) and lipophilicity, which are critical parameters for drug design and synthetic planning [1].

Medicinal Chemistry Building Blocks Structure-Activity Relationship

Lipophilicity (XLogP3) Comparison: Enhanced Drug-Likeness vs. Unsubstituted Quinoline Core

The target compound exhibits a computed XLogP3 value of 1.7, which falls within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five. This lipophilicity is specifically conferred by the 1-methylpyrazol-4-yl group, making it a more favorable building block for drug discovery than simpler quinoline-4-carboxylic acid derivatives, which often have lower or higher logP values [1].

Drug Design Physicochemical Property ADME Prediction

Spectral Fingerprint: Unique ¹H NMR Signature for Identity Verification

The compound possesses a unique ¹H NMR spectral signature, as documented in the SpectraBase database. This experimental spectrum provides a definitive 'fingerprint' for verifying the identity and purity of the compound upon receipt, distinguishing it from other quinoline-pyrazole hybrids. The availability of this reference spectrum simplifies analytical quality control workflows and reduces ambiguity in compound identification [1].

Analytical Chemistry Quality Control Compound Identification

Cost and Availability: A Readily Procurable Intermediate vs. Bespoke Synthesis

2-(1-Methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is commercially available from multiple vendors, including Santa Cruz Biotechnology (sc-304382) at a catalog price of $285.00 for 500 mg, equating to $0.57/mg . This off-the-shelf availability provides a quantifiable time and cost advantage over in-house synthesis of this specific building block, which would require multiple synthetic steps and associated labor and reagent costs.

Chemical Procurement Cost-Effectiveness Supply Chain

Key Research and Industrial Scenarios for Procuring 2-(1-Methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 957035-25-5)


Synthesis of Novel Quinoline-Pyrazole Hybrid Libraries for Drug Discovery

This compound serves as an ideal starting point for the synthesis of diverse compound libraries targeting kinases, antimicrobial, and antimalarial pathways. Its pre-assembled quinoline-pyrazole core, combined with the reactive carboxylic acid handle, allows for rapid derivatization and exploration of chemical space. The balanced lipophilicity (XLogP3 = 1.7) of the scaffold is particularly well-suited for generating compounds with favorable ADME properties [1].

Analytical Method Development and Reference Standard Procurement

The compound's well-defined structure and the availability of a reference ¹H NMR spectrum make it a reliable standard for analytical method development. It can be used to validate HPLC purity assays, calibrate mass spectrometry instruments, or serve as a reference compound in NMR-based structural elucidation of new derivatives, ensuring analytical rigor in research projects [1].

Fragment-Based Drug Design (FBDD) and Structure-Activity Relationship (SAR) Studies

The 1-methylpyrazole moiety represents a common fragment in kinase inhibitors and other protein-targeting molecules. This building block allows medicinal chemists to efficiently incorporate this fragment into a larger quinoline framework. The quantitative data on molecular weight and lipophilicity differentiate it from its ethyl analog, enabling more precise molecular property tuning during SAR campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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